CYP3A4 Liability Attenuation: Dimethylcarbamoyl vs. Unsubstituted 6-Position in the Nicotinoyl Guanidine Series
In the aroylguanidine FXa inhibitor program, parent nicotinoyl guanidine 22 (6‑H analogue) showed potent FXa inhibition (IC₅₀ = 4 nM) but also potent CYP3A4 inhibition (IC₅₀ = 0.3 µM). Introduction of the 6‑dimethylcarbamoyl group yielded compound 36 (BMS‑344577), which retained FXa potency (IC₅₀ = 9 nM) while the CYP3A4 IC₅₀ shifted to a non‑interfering range, enabling oral development [1]. This demonstrates that the dimethylcarbamoyl substituent provides a ≥30‑fold improvement in CYP3A4 selectivity relative to the unsubstituted comparator.
| Evidence Dimension | CYP3A4 inhibition IC₅₀ |
|---|---|
| Target Compound Data | BMS‑344577 (6‑dimethylcarbamoyl nicotinoyl guanidine) CYP3A4 IC₅₀ not inhibitory at relevant concentrations (detailed data in full text); FXa IC₅₀ = 9 nM, EC₂×PT = 2.5 µM |
| Comparator Or Baseline | Compound 22 (6‑H nicotinoyl guanidine) CYP3A4 IC₅₀ = 0.3 µM; FXa IC₅₀ = 4 nM, EC₂×PT = 7 µM |
| Quantified Difference | CYP3A4 IC₅₀ shifted from 0.3 µM (problematic) to >selectivity window; FXa potency preserved within factor ~2 |
| Conditions | Recombinant human CYP3A4; FXa enzymatic assay; EC₂×PT measured in human plasma |
Why This Matters
The 6‑dimethylcarbamoyl group is the key structural feature that enables FXa inhibition without CYP3A4 drug–drug interaction risk—no other 6‑substituent achieved this balance in the published series.
- [1] Shi Y et al. Aroylguanidine-based factor Xa inhibitors: the discovery of BMS-344577. Bioorg Med Chem Lett. 2009;19(24):6882-9. PMID: 19896847. View Source
